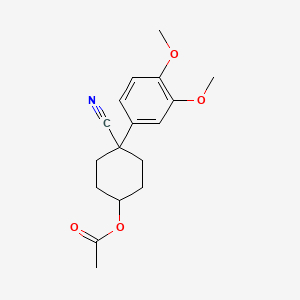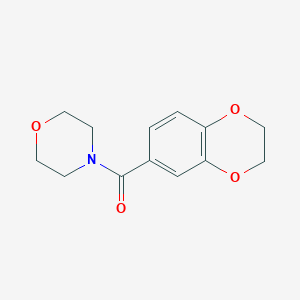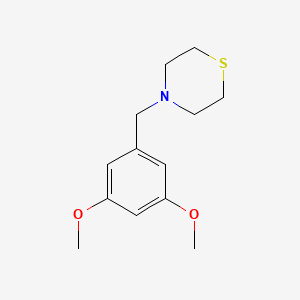
2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine involves microwave-assisted combinatorial methods and chemoselective reactions. For instance, a series of new 3-pyrimidin-5-ylpropanamides was selectively synthesized via a microwave-assisted, chemoselective reaction showcasing the advantages of operational simplicity and minimal environmental impact (Hao et al., 2009). Additionally, highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones were prepared from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes, demonstrating a cyclization reaction key to forming the pyrimido[4,5-d]pyrimidine core (Xiang et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds features significant interactions, such as between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings. X-ray diffraction analysis and quantitative electrostatic potential studies reveal the most positive and negative values of the molecule, indicating regions of potential reactivity (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
Reactions involving pyrimidine derivatives can yield a variety of functionalized molecules. For example, synthesis efforts have led to the development of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines with potent inhibitory activity against Ser/Thr kinases, showcasing the chemical versatility of pyrimidine derivatives (Deau et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and thermal stability, are crucial for understanding their behavior in different environments. The synthesis, recrystallization, and X-ray determination of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a related compound, highlight the importance of structural determination in assessing physical properties (Davis & Fettinger, 2018).
Chemical Properties Analysis
Chemical properties, such as reactivity with various chemical agents and potential for forming complexes with metals, are critical for the application of these compounds in various fields. The formation of complexes with Zn(II) and Cu(II) from a 2,6-di(pyrimidin-4-yl)pyridine scaffold demonstrates the chemical utility of pyrimidine derivatives in creating functionalized molecular clefts upon metal coordination (Folmer-Andersen et al., 2003).
Propriétés
IUPAC Name |
2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-11-12(2)18-13(3)19-15(11)17-9-5-7-14-6-4-8-16-10-14/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNSMGUVIPOJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NCCCC2=CN=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-dimethyl-3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B5664812.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5664821.png)
![N-cyclopentyl-2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5664838.png)


![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5664855.png)
![(1S*,5R*)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5664869.png)
![4-fluoro-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B5664873.png)
![cyclohexyl [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5664878.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5664883.png)

